molecular formula C8H7ClN4O B7644427 N-(3-azidophenyl)-2-chloroacetamide

N-(3-azidophenyl)-2-chloroacetamide

Cat. No. B7644427
M. Wt: 210.62 g/mol
InChI Key: HGPYLEDOQUNHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-azidophenyl)-2-chloroacetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a highly reactive compound that can be used in a variety of ways, including as a crosslinker, a labeling reagent, and a photoaffinity probe. In

Mechanism of Action

N-(3-azidophenyl)-2-chloroacetamide works by reacting with specific amino acid residues in proteins, such as cysteine and histidine. This reaction forms a covalent bond between the compound and the protein, which can be used to study protein function and localization. The compound is highly reactive and can only react with proteins in close proximity, making it an ideal tool for studying protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cellular function and viability, making it a safe and effective tool for scientific research. It can be used in a variety of cell types and has been shown to have minimal toxicity even at high concentrations.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-azidophenyl)-2-chloroacetamide is its high reactivity, which allows for precise labeling and crosslinking of proteins. It is also relatively easy to synthesize and can be used in a variety of experimental conditions. However, the compound is highly reactive and can be difficult to handle, requiring careful storage and handling to prevent premature reactions.

Future Directions

There are numerous future directions for the use of N-(3-azidophenyl)-2-chloroacetamide in scientific research. One area of interest is the development of new labeling and crosslinking strategies using the compound. Another potential application is the use of the compound in drug discovery, where it could be used to identify new drug targets or to study the mechanism of action of existing drugs. Overall, this compound is a versatile and valuable tool for scientific research, with many potential applications in the future.

Synthesis Methods

The synthesis of N-(3-azidophenyl)-2-chloroacetamide involves the reaction of 3-aminophenyl azide with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting compound is a white solid that is highly reactive and can be used immediately or stored for later use.

Scientific Research Applications

N-(3-azidophenyl)-2-chloroacetamide has a wide range of applications in scientific research. It can be used as a crosslinker to study protein-protein interactions, as a labeling reagent to track the movement of proteins within cells, and as a photoaffinity probe to identify the binding sites of proteins. It has been used in a variety of fields, including biochemistry, pharmacology, and neuroscience.

properties

IUPAC Name

N-(3-azidophenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-5-8(14)11-6-2-1-3-7(4-6)12-13-10/h1-4H,5H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPYLEDOQUNHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.